molecular formula C9H20O5 B1499308 Dimethyl carbonate;hexane-1,6-diol CAS No. 101325-00-2

Dimethyl carbonate;hexane-1,6-diol

Cat. No.: B1499308
CAS No.: 101325-00-2
M. Wt: 208.25 g/mol
InChI Key: MCQSEGPNPRDOCL-UHFFFAOYSA-N
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Description

Dimethyl carbonate;hexane-1,6-diol is a polymeric compound formed by the reaction of carbonic acid dimethyl ester and 1,6-hexanediol. This compound is known for its versatility and is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol typically involves the polycondensation reaction between dimethyl carbonate and 1,6-hexanediol. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the formation of the desired polymer.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where dimethyl carbonate and 1,6-hexanediol are mixed and heated in the presence of a catalyst. The reaction conditions are optimized to maximize yield and ensure the quality of the polymer. The resulting product is then purified and processed for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl carbonate;hexane-1,6-diol undergoes several types of chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.

    Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, altering its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl-containing compounds, while reduction reactions can yield alcohols or other reduced forms of the polymer.

Scientific Research Applications

Dimethyl carbonate;hexane-1,6-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other polymers and materials.

    Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.

    Medicine: Explored for its potential in creating medical devices and implants due to its unique properties.

    Industry: Utilized in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with other molecules, leading to changes in their properties and behavior. These interactions are crucial for its applications in different fields, including chemistry, biology, and medicine.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Hexanediol, polymer with dimethyl carbonate
  • Dimethyl carbonate-1,6-hexanediol copolymer
  • 1,6-Hexanediol-methyl carbonate copolymer

Uniqueness

Dimethyl carbonate;hexane-1,6-diol stands out due to its specific combination of properties, including its chemical stability, versatility, and compatibility with various applications

Properties

CAS No.

101325-00-2

Molecular Formula

C9H20O5

Molecular Weight

208.25 g/mol

IUPAC Name

dimethyl carbonate;hexane-1,6-diol

InChI

InChI=1S/C6H14O2.C3H6O3/c7-5-3-1-2-4-6-8;1-5-3(4)6-2/h7-8H,1-6H2;1-2H3

InChI Key

MCQSEGPNPRDOCL-UHFFFAOYSA-N

SMILES

COC(=O)OC.C(CCCO)CCO

Canonical SMILES

COC(=O)OC.C(CCCO)CCO

Key on ui other cas no.

101325-00-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

391 g (3.32 moles) of 1,6-hexanediol, 5976 g (66.4 moles) of dimethyl carbonate and 0.2 g (0.00067 mole) of dibutyltin methoxide were charged in an autoclave. The mixture was heated at 220° C. for 3 hours to advance a reaction. After completion of the reaction, the dimethyl carbonate was removed by evaporation under reduced pressure to obtain a 1,6-hexanediol bismethylcarbonate. The yield of 1,6-hexanediol bismethylcarbonate was 98.0%. A 1,5-pentanediol bismethylcarbonate was also obtained in substantially the same manner as mentioned above except that 1,5-pentane diol was used instead of 1,6-hexane diol.
Quantity
391 g
Type
reactant
Reaction Step One
Quantity
5976 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One

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